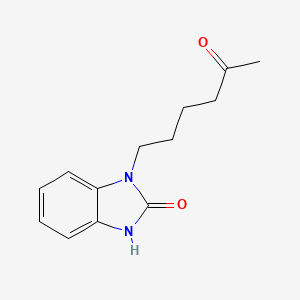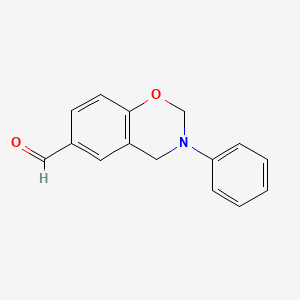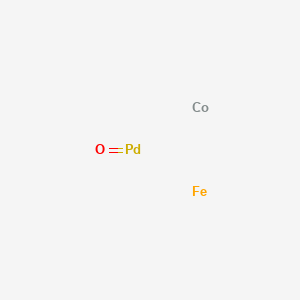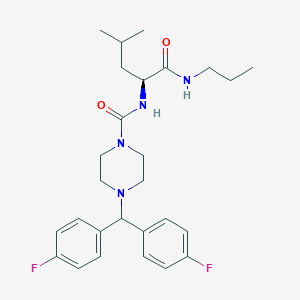![molecular formula C14H19N3O5 B12615441 N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzoyl}-L-alanine CAS No. 919772-33-1](/img/structure/B12615441.png)
N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzoyl}-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzoyl}-L-alanine is a chemical compound with the molecular formula C14H19N3O5. This compound is known for its unique structure, which includes an aminoethyl group, a carbamoyl group, and a methoxybenzoyl group attached to an L-alanine backbone. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzoyl}-L-alanine typically involves multiple steps. One common method includes the reaction of 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with L-alanine in the presence of a base to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzoyl}-L-alanine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbamoyl group can be reduced to form an amine.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products
The major products formed from these reactions include hydroxylated derivatives, amine derivatives, and substituted benzoyl compounds .
Aplicaciones Científicas De Investigación
N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzoyl}-L-alanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism by which N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzoyl}-L-alanine exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular receptors .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-aminoethyl)piperidine-4-carboxamide
- N-(2-aminoethyl)benzamide
- N-(2-aminoethyl)nicotinamide
Uniqueness
N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzoyl}-L-alanine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
919772-33-1 |
|---|---|
Fórmula molecular |
C14H19N3O5 |
Peso molecular |
309.32 g/mol |
Nombre IUPAC |
(2S)-2-[[4-(2-aminoethylcarbamoyl)-3-methoxybenzoyl]amino]propanoic acid |
InChI |
InChI=1S/C14H19N3O5/c1-8(14(20)21)17-12(18)9-3-4-10(11(7-9)22-2)13(19)16-6-5-15/h3-4,7-8H,5-6,15H2,1-2H3,(H,16,19)(H,17,18)(H,20,21)/t8-/m0/s1 |
Clave InChI |
KHXVCFIKHJLNGQ-QMMMGPOBSA-N |
SMILES isomérico |
C[C@@H](C(=O)O)NC(=O)C1=CC(=C(C=C1)C(=O)NCCN)OC |
SMILES canónico |
CC(C(=O)O)NC(=O)C1=CC(=C(C=C1)C(=O)NCCN)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(2-{[6-(3,4-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12615367.png)

![5,5'-Sulfanediylbis[4-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine]](/img/structure/B12615383.png)

![{2-[4-(4-Chlorophenoxy)anilino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B12615404.png)

![3-[(4-Hydroxyphenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B12615410.png)
![N-[(4-Methoxyphenyl)(2-methylaziridin-1-yl)methylidene]hydroxylamine](/img/structure/B12615417.png)

![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-(1-phenylethyl)piperazine](/img/structure/B12615426.png)


